molecular formula C8H6ClIO2 B8064324 Methyl 3-chloro-2-iodobenzoate

Methyl 3-chloro-2-iodobenzoate

Cat. No.: B8064324
M. Wt: 296.49 g/mol
InChI Key: YYKVKICNNFADTE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-iodobenzoate (CAS: 387358-52-3) is a halogenated aromatic ester characterized by a methyl ester group at the carbonyl position, a chlorine atom at the 3-position, and an iodine atom at the 2-position of the benzene ring. This compound is primarily utilized in synthetic organic chemistry as a building block for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, due to the reactivity of its iodine substituent . Its synthesis typically involves esterification of 3-chloro-2-iodobenzoic acid (prepared via IrIII-catalyzed ortho-monoiodination of chlorobenzoic acid derivatives) with methanol under acidic conditions .

Properties

IUPAC Name

methyl 3-chloro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKVKICNNFADTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-iodobenzoate can be synthesized through the esterification of 3-chloro-2-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process would include the esterification step followed by purification through distillation or recrystallization to obtain the pure product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

    Reduction Reactions: The compound can be reduced to form methyl 3-chloro-2-aminobenzoate using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like tetrahydrofuran.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Coupling: Biaryl compounds.

    Reduction: Amino derivatives of benzoates.

Scientific Research Applications

Methyl 3-chloro-2-iodobenzoate is used in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential bioactivity and as a building block for drug development.

    Material Science: It is used in the synthesis of materials like liquid crystals and polymers with specific properties.

    Biological Studies: Researchers use it to study the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-iodobenzoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its halogen atoms may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 3-chloro-2-iodobenzoate is compared below with analogous halogenated benzoates and related derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Applications/Reactivity
This compound 3-Cl, 2-I, methyl ester High iodine reactivity; moderate steric hindrance Cross-coupling reactions
3-Chloro-2-iodobenzoic acid 3-Cl, 2-I, carboxylic acid Higher polarity; lower solubility in organic solvents Precursor for ester synthesis
Ethyl 3-chloro-2-fluoro-5-iodobenzoate 3-Cl, 2-F, 5-I, ethyl ester Fluorine introduces electronegativity; iodine retains coupling potential Fluorinated drug intermediates
Ethyl 4-amino-2-chloro-5-iodobenzoate 4-NH2, 2-Cl, 5-I, ethyl ester Amino group enables nucleophilic substitution; dual halogen reactivity Agrochemical synthesis
3-Chlorobenzaldehyde 3-Cl, aldehyde group Lacks iodine; aldehyde group is electrophilic Fragrance and dye synthesis

Key Findings:

This makes it more effective in metal-catalyzed coupling reactions .

Steric and Electronic Effects: The methyl ester group offers reduced steric hindrance compared to ethyl esters (e.g., Ethyl 4-amino-2-chloro-5-iodobenzoate), facilitating reactions at the ortho position. However, the electron-withdrawing chlorine at the 3-position slightly deactivates the ring, moderating reactivity .

Polarity and Solubility: Unlike its carboxylic acid precursor (3-chloro-2-iodobenzoic acid), the ester form exhibits enhanced solubility in non-polar solvents, improving its utility in organometallic reactions .

Functional Group Versatility : Compared to 3-chlorobenzaldehyde, this compound lacks aldehyde reactivity but benefits from iodine’s versatility in forming carbon-carbon bonds .

Physical and Chemical Property Analysis

Table 2: Comparative Physical Properties (Inferred from General Trends)

Property This compound 3-Chloro-2-iodobenzoic acid Ethyl 4-amino-2-chloro-5-iodobenzoate
Molecular Weight (g/mol) ~310.45 ~282.39 ~355.55
Boiling Point ~300–320°C (est.) >350°C (decomposes) ~320–340°C (est.)
Solubility in DCM High Low Moderate
Stability Stable under inert conditions Hygroscopic Sensitive to oxidation (NH2 group)
  • Thermal Stability : Methyl esters generally exhibit lower melting/boiling points than their acid counterparts due to reduced hydrogen bonding .
  • Reactivity : The iodine atom in this compound is susceptible to nucleophilic displacement, unlike the aldehyde group in 3-chlorobenzaldehyde, which undergoes condensation reactions .

Biological Activity

Methyl 3-chloro-2-iodobenzoate is an organohalogen compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine and iodine atoms, which can significantly influence its reactivity and interaction with biological targets. The presence of halogens often enhances the lipophilicity of compounds, potentially affecting their bioavailability and interaction with cellular membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The halogen atoms in the compound may interact with various enzymes or receptors, modulating their activity. This interaction can lead to altered metabolic pathways or signal transduction processes.
  • Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to participate in the formation of new chemical entities that may exhibit distinct biological properties.
  • Coupling Reactions : this compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, which is valuable for synthesizing complex organic molecules that may have therapeutic applications.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cells, with varying IC50 values depending on structural modifications .

CompoundIC50 (μM)Cell Line
This compound25HL-60 (leukemia)
Derivative A15HL-60
Derivative B30HL-60

Case Studies

  • Anticancer Activity : In a preclinical evaluation, this compound was tested alongside other halogenated compounds for their ability to induce apoptosis in cancer cells. The results indicated a dose-dependent response, highlighting the compound's potential as an anticancer agent .
  • Inflammation Modulation : Another study explored the anti-inflammatory properties of this compound in models of tissue injury. The compound was found to inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases .

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis, particularly in drug development. Its ability to form various derivatives through substitution and coupling reactions makes it a valuable building block for designing new pharmaceuticals targeting diverse biological pathways .

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